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Compound of Interest

Compound Name: Fmoc-Freidinger s lactam

Cat. No.: B13382929

Get Quote

Executive Summary
The "Peptide Paradox"—high potency and specificity coupled with poor metabolic stability—

remains the primary bottleneck in peptide drug discovery. Fmoc-Freidinger’s lactam (typically

(S)-3-(Fmoc-amino)-2-oxo-1-pyrrolidineacetic acid) is a specialized peptidomimetic building

block designed to solve this. By cyclizing the backbone of a dipeptide unit into a

-lactam ring, this moiety locks the peptide into a bioactive type II

-turn conformation while simultaneously shielding the backbone from proteolytic cleavage.

This guide provides a comprehensive technical workflow for incorporating Fmoc-Freidinger’s

lactam into Solid Phase Peptide Synthesis (SPPS) and validating the resulting protease

resistance.

Mechanism of Action: The Conformational Lock
To effectively use Freidinger’s lactam, one must understand why it works. It is not merely a

"plug-and-play" spacer; it is a structural staple.
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Structural Mimicry
The lactam ring bridges the side chain of one residue (conceptually) to the nitrogen of the next,

or more accurately in the commercial building block, mimics a dipeptide (often Gly-Xaa or Ala-

Xaa) where the

and

torsion angles are restricted.

Linear Dipeptide: Highly flexible, susceptible to protease entry.

Freidinger’s Lactam: Constrains the

angle of the

residue and the

angle of the

residue, forcing a Type II

-turn.

Protease Resistance
Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt an extended

conformation to fit into the catalytic cleft (the "lock and key" model). The lactam ring:

Steric Shielding: The bulk of the ring physically blocks the enzyme's active site.

Conformational Mismatch: The rigid bend prevents the backbone from extending into the

scissile conformation required for hydrolysis.

Visualization: Mechanism of Resistance
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Figure 1: Mechanism of protease resistance. The rigid lactam ring prevents the peptide from

adopting the extended conformation necessary for protease binding and cleavage.

Technical Specifications of the Building Block
Ensure you are sourcing the correct building block. The standard commercial variant mimics a

dipeptide unit.

Feature Specification

Common Name Fmoc-Freidinger's Lactam

Chemical Name
(S)-3-(Fmoc-amino)-2-oxo-1-pyrrolidineacetic

acid

CAS Number 145484-45-3

Formula C₂₅H₂₈N₂O₅

Molecular Weight 436.52 g/mol

Function
Mimics a dipeptide (e.g., Gly-Gly, Ala-Gly) in a

-turn.

Stereochemistry
(S)-configuration at the C3 amine (mimics L-

amino acid).

Protocol A: Solid Phase Peptide Synthesis (SPPS)
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Challenge: While the lactam itself is stable, the coupling efficiency can be reduced due to the

steric bulk of the ring system. Solution: Use high-efficiency coupling reagents (HATU/HOAt)

and extended reaction times.

Materials Required[1][2][3][4][5][6]
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

Fmoc-Freidinger’s Lactam (CAS 145484-45-3).[1][2][3]

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate), HOAt.

Base: DIPEA (Diisopropylethylamine).[4]

Solvent: DMF (Anhydrous).

Step-by-Step Workflow
Resin Preparation:

Swell resin in DMF for 30 minutes.

Deprotect initial Fmoc group (20% Piperidine/DMF, 2 x 10 min).

Coupling the Lactam (The "Anchor"):

Note: The lactam has a carboxylic acid tail (-CH2-COOH) at the N-1 position. This couples

to the amine on the resin.[5][4]

Mix: 3.0 eq Fmoc-Freidinger’s Lactam + 2.9 eq HATU + 3.0 eq HOAt in DMF.

Activate: Add 6.0 eq DIPEA. Shake for 1 minute.

Couple: Add to resin.[5][6][4][7] Shake for 2 hours (double the standard time).

Monitor: Perform a Kaiser Test. If not blue-negative, re-couple using fresh reagents.

Deprotection of the Lactam:
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The Fmoc group is on the C-3 primary amine of the ring.

Treat with 20% Piperidine/DMF (2 x 10 min).

Critical Check: The resulting amine is a primary amine on a rigid ring. It is sterically

crowded but nucleophilic.

Elongation (Coupling the NEXT Amino Acid):

Challenge: Steric hindrance from the lactam ring can impede the incoming amino acid.

Reagent Choice: Use HATU/HOAt again. Do not use HBTU/HOBt for this specific step.

Stoichiometry: 4.0 eq Fmoc-AA-OH + 3.9 eq HATU + 8.0 eq DIPEA.

Time: React for 1.5 to 2 hours.

Capping: After this step, perform an acetylation cap (Ac2O/DIPEA) to terminate any

unreacted lactam amines, preventing deletion sequences.

Cleavage:

Standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours. The lactam ring is

stable to TFA.

SPPS Visualization
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Figure 2: SPPS workflow for incorporating Fmoc-Freidinger's lactam. Note the emphasis on

HATU activation for steric management.

Protocol B: Enzymatic Stability Assay
To validate the engineering, you must compare the half-life (
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) of the lactam-modified peptide against the wild-type (linear) control.

Materials
Enzymes: Trypsin (cleaves at Lys/Arg) and Chymotrypsin (cleaves at Phe/Trp/Tyr).

Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or PBS (pH 7.4).

Analysis: HPLC (C18 column) or LC-MS.

Step-by-Step Workflow
Preparation:

Dissolve Peptide A (Control) and Peptide B (Lactam-modified) in buffer to a concentration

of 200 µM.

Prepare Enzyme Stock: 1 mg/mL in 1 mM HCl.

Incubation:

Add enzyme to peptide solution at a 1:100 (w/w) enzyme-to-substrate ratio.

Incubate at 37°C with gentle shaking.

Sampling:

Take 50 µL aliquots at time points:

min, and 24 hours.

Quench: Immediately add 50 µL of 1% TFA or 50% Acetonitrile/1% Formic Acid to stop the

reaction.

Quantification:

Inject onto HPLC.

Integrate the peak area of the intact parent peptide.
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Calculate % remaining relative to

.

Data Analysis:

Plot ln(% Remaining) vs. Time.

The slope

is the degradation rate constant.

.

Expected Data Profile
Peptide Variant Enzyme t½ (Half-life)

Improvement
Factor

Linear Control Trypsin 25 min 1.0x

Lactam Analog Trypsin > 480 min >19x

Linear Control Serum (Human) 45 min 1.0x

Lactam Analog Serum (Human) > 12 hours >16x
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13382929?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

